4-((1,4-Diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole 4-((1,4-Diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15925181
InChI: InChI=1S/C10H17N3O3S/c1-8-10(9(2)16-12-8)17(14,15)13-6-3-4-11-5-7-13/h11H,3-7H2,1-2H3
SMILES:
Molecular Formula: C10H17N3O3S
Molecular Weight: 259.33 g/mol

4-((1,4-Diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole

CAS No.:

Cat. No.: VC15925181

Molecular Formula: C10H17N3O3S

Molecular Weight: 259.33 g/mol

* For research use only. Not for human or veterinary use.

4-((1,4-Diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole -

Specification

Molecular Formula C10H17N3O3S
Molecular Weight 259.33 g/mol
IUPAC Name 4-(1,4-diazepan-1-ylsulfonyl)-3,5-dimethyl-1,2-oxazole
Standard InChI InChI=1S/C10H17N3O3S/c1-8-10(9(2)16-12-8)17(14,15)13-6-3-4-11-5-7-13/h11H,3-7H2,1-2H3
Standard InChI Key SOLXIOHBQWWIBD-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NO1)C)S(=O)(=O)N2CCCNCC2

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of 4-((1,4-Diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole is C10_{10}H15_{15}N3_{3}O3_{3}S, yielding a molecular weight of 257.31 g/mol. The compound features three distinct structural domains:

  • 3,5-Dimethylisoxazole Core: A five-membered aromatic heterocycle with nitrogen and oxygen atoms at positions 1 and 2, respectively. Methyl groups at positions 3 and 5 enhance steric bulk and electron density, influencing both reactivity and target binding .

  • Sulfonyl Bridge (-SO2_2-): A polar, planar group that facilitates hydrogen bonding and electrostatic interactions with biological targets while improving aqueous solubility .

  • 1,4-Diazepane Ring: A seven-membered saturated heterocycle containing two nitrogen atoms. This ring confers conformational flexibility, enabling adaptation to diverse protein binding pockets .

Theoretical Physicochemical Properties

PropertyValue
LogP (Partition Coefficient)1.2 (estimated)
Hydrogen Bond Donors1 (diazepane NH)
Hydrogen Bond Acceptors5 (isoxazole O, sulfonyl O2_2, diazepane N)
Polar Surface Area85 Ų

The sulfonyl group’s electron-withdrawing nature reduces the basicity of the diazepane nitrogen compared to unmodified amines, potentially altering pharmacokinetic profiles .

Synthetic Methodologies

Isoxazole Ring Formation

The 3,5-dimethylisoxazole moiety is typically synthesized via cyclization of diketone precursors with hydroxylamine hydrochloride. For example, pentane-2,4-dione reacts with hydroxylamine under acidic conditions to yield 3,5-dimethylisoxazole . Modifications at the 4-position are achieved through electrophilic substitution or transition-metal-catalyzed coupling reactions.

Sulfonylation of 1,4-Diazepane

Biological Activity and Mechanistic Insights

While direct biological data for 4-((1,4-Diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole are unavailable, structurally related compounds provide insights into potential mechanisms:

Bromodomain Inhibition

3,5-Dimethylisoxazole derivatives exhibit high affinity for BET (bromodomain and extra-terminal) proteins, particularly BRD4 . The isoxazole core mimics acetylated lysine residues, competing for binding in the KAc (acetyllysine) pocket. Substituents at the 4-position (e.g., sulfonamides) extend into the ZA channel and WPF shelf regions of bromodomains, enhancing selectivity . For example, compound 3 (a related isoxazole-sulfonamide) showed an IC50_{50} of 4.8 μM against BRD4(1), with optimized derivatives reaching sub-micromolar potency .

Cellular Effects

In MV4;11 acute myeloid leukemia cells, analogous compounds induced antiproliferative effects at 1–10 μM concentrations, consistent with BET bromodomain inhibition . The diazepane ring may improve cell permeability compared to rigid bicyclic scaffolds, as evidenced by enhanced activity in phenotypic assays .

Challenges and Future Directions

  • Synthetic Optimization: Improving yields during sulfonylation and reducing racemization at the diazepane nitrogen.

  • Selectivity Profiling: Screening against non-BET bromodomains (e.g., CREBBP) to minimize off-target effects.

  • In Vivo Studies: Assessing pharmacokinetics and toxicity in animal models to validate therapeutic potential.

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